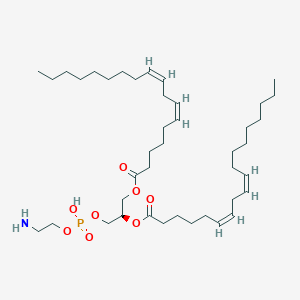![molecular formula C15H11N3O6 B1241242 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxole-5-carboxylic acid [[amino-(3-nitrophenyl)methylidene]amino] ester is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide derivatives have been synthesized and characterized, with a focus on asymmetric nitrobenzoic acids with a 1,3-benzodioxole skeleton. These compounds have shown potential as chiral derivation agents for alcohols and amines, facilitating the separation of enantiomers in HPLC and NMR analyses. Additionally, their ester and amide derivatives indicate potential use as fluorescent building blocks for β-peptide linkages (Suzuki et al., 2004).
Potential in Neurological Research
- Derivatives of this compound, such as 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have been investigated for their effects on the induction of long-term potentiation in the hippocampus of rats. These derivatives have shown potential in enhancing long-term potentiation and improving memory retention in various cognitive tasks, indicating their utility in neurological research (Stäubli et al., 1994).
Antibacterial Activity
- Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, closely related to the compound of interest, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated moderate activity against various bacterial strains, suggesting their potential application in the development of new antibacterial agents (Siddiqa et al., 2014).
Photocatalytic Applications
- Coordination polymers containing nitrobenzene structures, similar to the compound , have shown significant photocatalytic activity for the degradation of nitrobenzene in aqueous solutions. These findings suggest potential applications in environmental monitoring and wastewater treatment (Liu et al., 2016).
Anticancer Properties
- Certain this compound derivatives have shown promising antimalarial and antiproliferative activities, along with the ability to induce apoptosis in cancer cell lines. These properties highlight the potential of these compounds in cancer research and therapy development (Romero et al., 2018).
Electrochemical Applications
- Nitrobenzene compounds, related to this compound, have been employed in the study of redox reactions on lipid bilayer surfaces, providing insights into the electrochemical behavior and potential applications in sensor technology (Alakoskela & Kinnunen, 2001).
Eigenschaften
Molekularformel |
C15H11N3O6 |
|---|---|
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H11N3O6/c16-14(9-2-1-3-11(6-9)18(20)21)17-24-15(19)10-4-5-12-13(7-10)23-8-22-12/h1-7H,8H2,(H2,16,17) |
InChI-Schlüssel |
BEOZHZRIKWOEMV-UHFFFAOYSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)





![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1241177.png)
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)